3''-Hydroxypravastatin, (R)-

Catalog No.
S13273354
CAS No.
773073-26-0
M.F
C23H36O8
M. Wt
440.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3''-Hydroxypravastatin, (R)-

CAS Number

773073-26-0

Product Name

3''-Hydroxypravastatin, (R)-

IUPAC Name

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-8-[(2S,3R)-3-hydroxy-2-methylbutanoyl]oxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid

Molecular Formula

C23H36O8

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C23H36O8/c1-12-4-5-15-8-17(26)10-20(31-23(30)13(2)14(3)24)22(15)19(12)7-6-16(25)9-18(27)11-21(28)29/h4-5,8,12-14,16-20,22,24-27H,6-7,9-11H2,1-3H3,(H,28,29)/t12-,13-,14+,16+,17+,18+,19-,20-,22-/m0/s1

InChI Key

ASZMMNUWSMFMJO-HMCXMWFFSA-N

Canonical SMILES

CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)O)O)O)OC(=O)C(C)C(C)O)O

Isomeric SMILES

C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)O)O)O)OC(=O)[C@@H](C)[C@@H](C)O)O

3'-Hydroxypravastatin, (R)- is a derivative of pravastatin, a widely used medication for lowering cholesterol levels. This compound is characterized by the presence of a hydroxyl group at the 3' position of the pravastatin molecule, which is crucial for its biological activity. Pravastatin itself is a member of the statin class of drugs, which function by inhibiting the enzyme HMG-CoA reductase, a key player in cholesterol biosynthesis. The (R)-enantiomer specifically exhibits enhanced potency and selectivity for this target, contributing to its therapeutic effects in managing hyperlipidemia and reducing cardiovascular risks.

Typical of statins, including:

  • Hydroxylation: The introduction of hydroxyl groups can be achieved through enzymatic or chemical methods, enhancing solubility and bioavailability.
  • Esterification: The carboxylic acid functional group can react with alcohols to form esters, potentially modifying the compound's pharmacokinetic properties.
  • Reduction: The ketone group present in pravastatin can undergo reduction to yield alcohol derivatives, which may exhibit different biological activities.

These reactions are significant in the context of drug development and modification for improved efficacy.

3'-Hydroxypravastatin exhibits notable biological activities:

  • Cholesterol Lowering: Like other statins, it effectively reduces low-density lipoprotein cholesterol levels by inhibiting HMG-CoA reductase .
  • Anti-inflammatory Effects: Research indicates that pravastatin can reduce inflammatory markers in various conditions, suggesting potential benefits beyond cholesterol management .
  • Antitumor Properties: Studies have shown that pravastatin may inhibit cell proliferation in certain cancer cell lines, such as hepatocellular carcinoma, indicating its role in cancer therapy .

These activities underscore the compound's therapeutic potential across multiple domains.

The synthesis of 3'-Hydroxypravastatin can be approached through several methods:

  • Microbial Fermentation: Utilizing specific strains of bacteria that naturally produce pravastatin can yield 3'-Hydroxypravastatin through biotransformation processes .
  • Chemical Synthesis: Traditional synthetic routes involve multi-step organic reactions that modify the pravastatin backbone to introduce the hydroxyl group at the 3' position. This often includes protection-deprotection strategies to selectively modify functional groups.
  • Biocatalysis: Enzymatic methods offer a more environmentally friendly approach to synthesize this compound with high specificity and yield .

These methods highlight the versatility in producing 3'-Hydroxypravastatin for pharmaceutical applications.

3'-Hydroxypravastatin is primarily applied in:

  • Pharmaceutical Formulations: As an active ingredient in medications aimed at lowering cholesterol and preventing cardiovascular diseases.
  • Research: Investigated for its potential roles in cancer therapy and anti-inflammatory treatments.
  • Biotechnology: Used in studies focusing on metabolic pathways involving cholesterol and lipid metabolism.

These applications reflect its importance in both clinical and research settings.

Interaction studies involving 3'-Hydroxypravastatin focus on its pharmacokinetics and pharmacodynamics:

  • Drug-Drug Interactions: It may interact with other medications metabolized by cytochrome P450 enzymes, necessitating careful monitoring when co-administered with other drugs.
  • Food Interactions: Certain foods may affect the absorption and efficacy of pravastatin derivatives, impacting their clinical use .

Understanding these interactions is crucial for optimizing therapeutic regimens involving this compound.

Several compounds share structural similarities with 3'-Hydroxypravastatin, including:

  • Atorvastatin
  • Simvastatin
  • Rosuvastatin
  • Lovastatin

Comparison Table

CompoundKey FeaturesUnique Aspects
AtorvastatinPotent HMG-CoA reductase inhibitorLonger half-life; primarily metabolized by CYP3A4
SimvastatinDerived from fermentationRequires activation via hydrolysis
RosuvastatinHigh potency; minimal drug interactionsGreater selectivity for HMG-CoA reductase
LovastatinFirst statin discovered; prodrugRequires metabolic activation

3'-Hydroxypravastatin stands out due to its specific hydroxylation at the 3' position, enhancing its solubility and potentially its bioactivity compared to other statins. This modification may also influence its pharmacokinetic profile and therapeutic efficacy.

XLogP3

0.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

440.24101810 g/mol

Monoisotopic Mass

440.24101810 g/mol

Heavy Atom Count

31

UNII

K0G01QDJ8V

Dates

Last modified: 08-10-2024

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